Tripentadecanoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Materno-fetal fatty acid transfer:

A study published in "The Journal of Physiology" investigated the kinetics of placental fatty acid transfer in obese and normal-weight pregnant women. The researchers used tripentadecanoin, along with other fatty acids, to trace their transfer from mother to fetus . This study highlights the potential of tripentadecanoin as a tool for studying placental fatty acid transport, crucial for understanding fetal development and potential implications of maternal conditions like obesity.

Lipidomics research:

Tripentadecanoin can be identified and quantified in various biological samples using techniques like liquid chromatography-mass spectrometry. For instance, a study published in "Scientific Reports" employed this method to identify novel triacylglycerides, including tripentadecanoin, present in human milk . This research contributes to understanding the complex composition of human milk and the potential roles of specific components like tripentadecanoin in infant nutrition.

Fungal oil production:

Studies on the white-rot fungus Phanerochaete chrysosporium explore its potential for producing oils under various stress conditions. One such study, published in "Journal of Applied Microbiology," analyzes the secondary metabolites produced by the fungus, including tripentadecanoin, under different stress combinations . This research delves into the potential of fungi like P. chrysosporium as sources of novel oils, with tripentadecanoin representing one component of their metabolic profile.

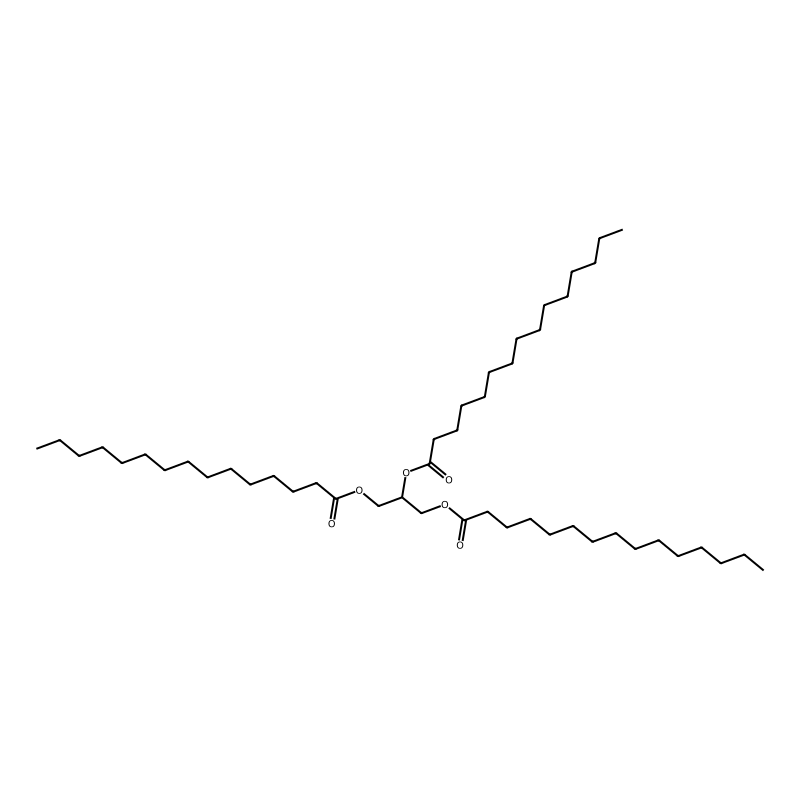

Tripentadecanoin is a triacylglycerol, specifically a glycerol ester of pentadecanoic acid, characterized by the molecular formula C₄₈H₉₂O₆ and a CAS number of 7370-46-9. This compound consists of three pentadecanoyl groups attached to a glycerol backbone, making it a significant lipid in various biological and chemical contexts. It is notable for its unique structure, which includes long-chain saturated fatty acids, contributing to its physical properties and potential biological activities .

The specific mechanism of action of tripentadecanoin in relation to hair and skin growth stimulation is not fully understood. However, it is hypothesized that its breakdown products (glycerol and pentadecanoic acid) may play a role in these processes []. Glycerol can serve as a humectant, attracting and retaining moisture in the skin, while pentadecanoic acid may be involved in cellular signaling pathways related to hair and skin cell proliferation [].

- Hydrolysis: In the presence of water and enzymes (lipases), tripentadecanoin can be hydrolyzed to release free fatty acids and glycerol.

- Transesterification: This process can convert tripentadecanoin into different esters by reacting it with alcohols in the presence of catalysts.

- Oxidation: Tripentadecanoin may undergo oxidative degradation when exposed to oxygen, especially in unsaturated forms or under specific conditions, leading to the formation of various oxidation products.

These reactions are essential for understanding its behavior in biological systems and potential applications in biochemistry and industrial processes .

Recent studies have highlighted the biological significance of tripentadecanoin. Notably, it has been shown to induce the expression of neuroglobin, a protein that protects neurons from amyloid toxicity, which is particularly relevant in neurodegenerative diseases . Additionally, tripentadecanoin has demonstrated potential protective effects against age-induced protein aggregation in yeast models, suggesting broader implications for cellular health and aging processes .

Tripentadecanoin can be synthesized through various methods:

- Chemical Synthesis: This involves the esterification of pentadecanoic acid with glycerol using acid catalysts. The reaction typically requires controlled temperatures and conditions to maximize yield.

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce tripentadecanoin. Certain microorganisms can synthesize this lipid from simpler substrates under specific growth conditions.

These synthesis methods are crucial for producing tripentadecanoin for research and industrial applications .

Tripentadecanoin has several applications across different fields:

- Nutraceuticals: Due to its potential health benefits, tripentadecanoin may be explored as a dietary supplement or functional food ingredient.

- Pharmaceuticals: Its ability to induce neuroglobin expression could lead to therapeutic applications in treating neurodegenerative diseases.

- Cosmetics: As a lipid, it may be used in cosmetic formulations for its emollient properties.

These applications highlight the compound's versatility and importance in both health-related fields and industrial uses .

Interaction studies involving tripentadecanoin have focused on its biochemical pathways and effects on cellular mechanisms. For instance, research indicates that it interacts with specific proteins involved in neuroprotection, enhancing their expression and activity. This interaction suggests that tripentadecanoin could modulate cellular responses to stress or damage, particularly in neuronal cells . Further studies are necessary to elucidate the complete range of interactions and their implications for health.

Tripentadecanoin shares similarities with other triacylglycerols but is unique due to its specific fatty acid composition. Here are some similar compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tristearin | Glycerol ester of stearic acid | Composed entirely of saturated fatty acids |

| Triolein | Glycerol ester of oleic acid | Contains unsaturated fatty acids |

| Tripalmitin | Glycerol ester of palmitic acid | Similar chain length but different saturation |

Tripentadecanoin's uniqueness lies in its exclusive composition of pentadecanoic acid across all three positions on the glycerol backbone, which may confer distinct biochemical properties compared to these other triacylglycerols .

Tripentadecanoin, a triacylglycerol with the molecular formula C48H92O6, is a rare natural lipid that has been identified in several botanical sources, with particular significance in the genus Ophioglossum [1]. This compound consists of three pentadecanoic acid chains attached to a glycerol backbone, giving it unique structural and functional properties [2]. The systematic name for this compound is pentadecanoic acid, 1,1′,1′′-(1,2,3-propanetriyl) ester, though it is commonly referred to as tripentadecanoin or glyceryl tripentadecanoate [3].

Ophioglossum thermale, a medicinal herb used in traditional Chinese medicine, has been documented as a significant natural source of tripentadecanoin [4]. This plant, which belongs to the family Ophioglossaceae, has historically been employed as a treatment for snake bite toxicity and occasionally for conditions of neuronal atrophy [5]. Research has confirmed the presence of tripentadecanoin as one of the active components in extracts from Ophioglossum thermale, contributing to its medicinal properties [6].

The genus Ophioglossum, commonly known as adder's-tongue ferns, comprises approximately 50 species distributed worldwide in tropical and subtropical habitats [7]. These plants are characterized by their distinctive morphology, featuring a small, undivided leaf blade with netted venation and a spore-bearing stalk that resembles a snake's tongue [7]. While tripentadecanoin has been specifically identified in Ophioglossum thermale, its presence and concentration in other species of the genus remain subjects of ongoing research [8].

The distribution of tripentadecanoin within Ophioglossum plants appears to be influenced by various factors including growth conditions, developmental stage, and geographical location [5]. The compound is synthesized as part of the plant's secondary metabolism, potentially serving ecological functions such as defense against herbivores or adaptation to environmental stresses [9].

Table 1: Botanical Sources of Tripentadecanoin

| Source | Family | Distribution | Reported Presence |

|---|---|---|---|

| Ophioglossum thermale | Ophioglossaceae | East Asia, primarily China | Confirmed component of plant extract [4] [5] |

| Other Ophioglossum species | Ophioglossaceae | Cosmopolitan (tropical and subtropical) | Variable presence, research ongoing [7] [8] |

Microbial Production Pathways

Beyond botanical sources, tripentadecanoin can also be produced by various microorganisms through specific metabolic pathways . The microbial synthesis of this compound represents an alternative production route that has gained attention in recent research due to potential advantages in scalability and control [11].

Several types of microorganisms have demonstrated the capability to produce tripentadecanoin under specific conditions [12]. Among these, certain species of yeast, particularly engineered strains of Saccharomyces cerevisiae, have shown promise for the production of triacylglycerols including tripentadecanoin [13]. The lipid biosynthesis pathways in these organisms can be modified to enhance the production of specific fatty acid derivatives [14].

The microbial production of tripentadecanoin typically involves the following key steps in the biosynthetic pathway [15]:

- Acetyl-CoA generation as the primary building block for fatty acid synthesis

- Fatty acid synthesis to produce pentadecanoic acid (C15:0)

- Activation of fatty acids to form acyl-CoA

- Sequential esterification of glycerol-3-phosphate with acyl-CoA molecules

- Final dephosphorylation to yield the triacylglycerol tripentadecanoin [16]

Key enzymes involved in this pathway include acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and diacylglycerol acyltransferases (DGA1 and DGA2) [14]. The expression and activity of these enzymes can be manipulated through genetic engineering to enhance the production of tripentadecanoin [13].

Certain fungi, such as Phanerochaete chrysosporium, have also been reported to produce tripentadecanoin as a secondary metabolite under specific stress conditions . The production in these organisms appears to be regulated by environmental factors including nutrient availability, temperature, and exposure to various stressors [17].

Microbial production pathways offer several potential advantages for tripentadecanoin production, including controlled cultivation conditions, potential for genetic optimization, and independence from seasonal or geographical constraints associated with plant sources [15]. However, the development of efficient microbial production systems for tripentadecanoin remains at an experimental stage, with ongoing research focused on improving yields and process economics [14].

Comparative Analysis of Source Yields

The yield of tripentadecanoin varies significantly depending on the source and extraction method employed [18]. A comparative analysis of different sources reveals important considerations for research and potential commercial applications [19].

Botanical sources, particularly Ophioglossum species, contain tripentadecanoin as a natural component, but the concentration can vary considerably based on factors such as plant species, growth conditions, harvest time, and plant part utilized [5]. While Ophioglossum thermale has been confirmed to contain tripentadecanoin, quantitative data on its yield from natural plant material remains limited in the scientific literature [4] [6]. The extraction from botanical sources typically involves solvent-based methods that yield a mixture of compounds requiring further purification steps [20].

Microbial production of tripentadecanoin through engineered organisms represents an emerging approach with potential for controlled production [14]. Yeast-based systems, particularly those utilizing modified Saccharomyces cerevisiae strains, have demonstrated the capability to produce various triacylglycerols under specific cultivation conditions [13]. However, the specific yields of tripentadecanoin from these systems are still at the experimental stage, with ongoing research focused on optimizing production parameters and genetic modifications to enhance yield [16].

For research applications requiring high purity tripentadecanoin, synthetic production remains the predominant source [2]. Commercial tripentadecanoin with purity levels of ≥99% is available through chemical synthesis, providing a reliable source for analytical standards and research applications [3]. However, this approach may not be economically viable for large-scale production [21].

Table 2: Comparative Analysis of Tripentadecanoin Source Yields

| Source | Estimated Yield | Extraction Method | Advantages | Limitations |

|---|---|---|---|---|

| Ophioglossum thermale | Not quantified in literature | Ethanol extraction | Natural source, traditional use | Variable content, seasonal availability [5] [4] |

| Other Ophioglossum species | Not quantified in literature | Various solvent methods | Potential natural sources | Limited research, variable content [7] [8] |

| Engineered microorganisms | Experimental stage | Fermentation and extraction | Controlled conditions, scalability potential | Technology still in development [14] [13] |

| Synthetic production | High purity (≥99%) | Chemical synthesis | Consistent quality, high purity | Higher cost, not naturally derived [2] [3] |

The comparative analysis of tripentadecanoin yields from different sources highlights the current research gaps and opportunities for optimization [19]. While natural sources provide ecological and traditional context, microbial production systems offer potential for controlled and scalable production that could be valuable for future applications [18]. Further research is needed to quantify yields from botanical sources and to develop efficient microbial production systems [17].

Extraction Methodologies for Research Applications

The extraction of tripentadecanoin for research applications requires careful selection of methodologies to ensure optimal yield and purity [20]. Several extraction techniques have been developed and optimized for the isolation of tripentadecanoin from various sources [22].

Solvent extraction represents one of the most common approaches for isolating tripentadecanoin from botanical sources such as Ophioglossum species [23]. This method typically employs ethanol (90-95%) as the primary solvent, which effectively solubilizes tripentadecanoin along with other lipid components [24]. For the extraction from Ophioglossum thermale, researchers have reported a protocol involving the addition of dimethyl sulfoxide to dried plant material, followed by overnight rotation at 30-37°C to maximize extraction efficiency [23].

Chloroform-methanol extraction has been particularly effective for lipid extraction, including tripentadecanoin [22]. This method utilizes a mixture of chloroform and methanol (typically in a 4:5 v/v ratio) to create a two-phase system that facilitates the partition of lipids [25]. When applied to microalgae or plant tissues, this approach often incorporates tripentadecanoin as an internal standard for quantitative analysis of fatty acids [26]. The procedure involves mechanical cell disruption, solvent-based lipid extraction, and subsequent analysis steps [22].

The extraction protocol typically follows these steps:

- Addition of chloroform-methanol mixture containing tripentadecanoin to the sample

- Mechanical disruption of the sample (e.g., bead beating)

- Phase separation using water containing tris buffer and sodium chloride

- Collection of the chloroform phase containing the lipids

- Evaporation of the solvent to obtain the lipid extract [22]

More advanced extraction techniques have also been applied for tripentadecanoin isolation [20]. Reflux extraction offers higher efficiency than traditional maceration methods, requiring less extraction time and solvent [20]. However, this approach may not be suitable for thermolabile compounds [20]. Soxhlet extraction integrates the advantages of reflux extraction and percolation, utilizing continuous extraction with solvent recycling to enhance efficiency [20].

Ultrasound-assisted extraction (UAE) represents a modern approach that employs ultrasonic wave energy to accelerate the dissolution and diffusion of compounds from the source material [20]. This method offers advantages including reduced solvent consumption, lower extraction temperatures, and shorter extraction times, making it particularly suitable for thermolabile compounds [20]. Studies have demonstrated that UAE can achieve comparable or superior yields to traditional methods for various natural products [20].

Table 3: Extraction Methodologies for Tripentadecanoin Research Applications

| Method | Description | Advantages | Limitations | Applications |

|---|---|---|---|---|

| Solvent Extraction with Ethanol | Using ethanol (90-95%) as solvent | Good for plant materials, less toxic | May co-extract unwanted compounds | Ophioglossum whole plant extraction [23] [24] |

| Chloroform-Methanol Extraction | Using chloroform:methanol mixture (4:5 v/v) | Effective for lipid extraction | Uses toxic solvents | Microalgae and plant lipid analysis [22] [26] |

| Reflux Extraction | Continuous extraction with heated solvent | Higher efficiency than maceration | Not suitable for heat-sensitive compounds | Extraction of thermostable compounds [20] |

| Soxhlet Extraction | Continuous extraction with solvent recycling | High extraction efficiency, less solvent needed | High temperature, long extraction time | Extraction of compounds with high yield [20] |

| Ultrasound-Assisted Extraction | Using ultrasonic waves to enhance extraction | Fast, efficient, suitable for thermolabile compounds | Equipment requirements | Extraction of sensitive compounds [20] |

Tripentadecanoin, a triacylglycerol composed of three pentadecanoic acid chains esterified to a glycerol backbone, represents a significant compound in lipid research and industrial applications [1] [2]. This section examines the comprehensive synthetic methodologies employed for tripentadecanoin production, focusing on both enzymatic and chemical approaches that enable efficient synthesis for research purposes.

Enzymatic Synthesis with Lipases

Enzymatic synthesis of tripentadecanoin utilizing lipases offers superior selectivity, mild reaction conditions, and environmentally sustainable pathways compared to traditional chemical methods. Lipases catalyze both hydrolysis and esterification reactions, with the reaction direction determined primarily by water activity and substrate concentrations [3] [4].

The mechanism of lipase-catalyzed esterification proceeds through three fundamental steps: initial activation of serine active sites through deprotonation using histidine and aspartate residues, formation of an acyl-enzyme intermediate stabilized by the oxyanion hole, and final deacylation where nucleophiles attack the intermediate to release the product and regenerate catalytic sites [3].

Rhizomucor miehei Catalyzed Reactions

Rhizomucor miehei lipase demonstrates exceptional performance in tripentadecanoin synthesis through direct esterification of pentadecanoic acid with glycerol. Research indicates that immobilized Rhizomucor miehei lipase achieves optimal activity at temperature ranges of 60°C and pH 7.0, with conversion rates reaching 81.7% under optimized conditions [4] [5].

The lipase exhibits remarkable thermal stability, particularly when immobilized on magnetic nanoparticles coated with 3-aminopropyltriethoxysilane, where the half-life at 60°C increases 16-19 times compared to soluble enzyme forms [4]. Immobilization onto magnetic supports facilitates easy recovery through external magnetic field application, extending biocatalyst life through multiple reaction cycles.

Kinetic analysis reveals that Rhizomucor miehei lipase follows Michaelis-Menten kinetics with an apparent activation energy of 36.02 kJ mol⁻¹ for esterification reactions [4]. The rate law for tripentadecanoin synthesis follows first-order kinetics with respect to both pentadecanoic acid and glycerol concentrations, described by the equation:

-d[fatty acid]/dt = k[glycerol][fatty acid][enzyme]

Optimization studies demonstrate that substrate molar ratios of 3:1 (fatty acid to glycerol), reaction temperatures of 60°C, and enzyme loadings of 5% w/w relative to substrate weight yield maximum conversion efficiencies. The immobilized biocatalyst maintains 84.3% of initial activity after eleven consecutive reaction cycles, demonstrating excellent reusability characteristics [4].

Candida antarctica Lipase Applications

Candida antarctica Lipase B represents the most extensively studied enzyme for tripentadecanoin synthesis due to its broad substrate specificity, high thermostability, and exceptional performance in non-aqueous media [6] [7]. CALB exhibits unique structural features including a narrow, deep active site channel that culminates in an open catalytic site containing an oxyanion hole, contributing to its high stereospecificity [6].

The enzyme demonstrates optimal activity at 35°C and pH 8.0 for aqueous systems, though performance characteristics vary significantly in organic solvents [6] [8]. Immobilization on macroporous resin ADS-17 yields conversion rates of 99.2% with triglyceride content reaching 91.58 weight percent under optimized conditions [9].

Kinetic parameters for immobilized CALB reveal Michaelis-Menten behavior with vmax = 0.01265 μmol L⁻¹ s⁻¹, kcat = 9310.72 s⁻¹, Km = 0.4907 mmol L⁻¹, and catalytic efficiency (kcat/Km) = 1.90 × 10⁴ L mmol⁻¹ s⁻¹ [9]. The activation energy for CALB-catalyzed esterification measures 42.5 kJ mol⁻¹, slightly higher than Rhizomucor miehei lipase but still favorable for industrial applications.

CALB demonstrates remarkable interfacial activation properties, exhibiting enhanced activity when adsorbed to triglyceride-water interfaces [10]. Molecular dynamics simulations reveal that the enzyme adopts open conformations at lipid interfaces through relative motions of helices α5 and α10, optimizing substrate access to the active site. This conformational flexibility enables processing of bulky substrates while maintaining binding specificity for productive orientations [10].

Immobilization strategies significantly influence CALB performance. Hydrophobic polymer-coated silica nanoparticles provide activating surfaces that enhance specific activity compared to free enzyme in solution [8]. The immobilization mechanism proceeds through hydrophobic adsorption rather than covalent attachment, preserving enzyme flexibility while providing thermal and operational stability.

Chemical Esterification Approaches

Chemical synthesis methodologies for tripentadecanoin employ acid-catalyzed esterification reactions between pentadecanoic acid and glycerol under controlled conditions. These approaches offer advantages in terms of reaction rates and catalyst availability but require careful optimization to achieve high selectivity and yield.

Reaction Kinetics and Optimization

Chemical esterification of tripentadecanoin follows classical Fischer esterification mechanisms, proceeding through carbocation formation, nucleophilic attack, and water elimination steps [11] [12]. The reaction kinetics exhibit first-order dependence on both acid and alcohol concentrations, with overall second-order behavior described by:

r = k[pentadecanoic acid][glycerol]

Activation energies for chemical esterification vary significantly with catalyst choice, ranging from 120-150 kJ mol⁻¹ depending on acid strength and reaction conditions [13] [14]. Phosphotungstic acid demonstrates the lowest activation energy (124.7 kJ mol⁻¹) among heteropolyacids, attributed to its superior acid strength (H₀ = -3.6) [13].

Optimization studies reveal that reaction temperatures of 150°C, molar ratios of 4:1 (fatty acid to glycerol), and catalyst loadings of 2% w/w relative to fatty acid weight provide optimal conversion rates [15]. Water removal through vacuum distillation or molecular sieves shifts equilibrium toward ester formation, enhancing overall yields.

The reaction proceeds through sequential esterification steps, initially forming monoglycerides, followed by diglycerides, and finally triglycerides. Selectivity toward triglyceride formation requires careful control of reaction conditions to minimize side reactions and ensure complete conversion [16].

Catalyst Comparison

Comprehensive evaluation of acid catalysts for tripentadecanoin synthesis reveals significant performance variations based on acid strength, selectivity, and reaction conditions. Heteropolyacids demonstrate superior catalytic activity compared to conventional mineral acids, attributed to their unique structural properties and enhanced acidity [13].

Phosphotungstic acid (H₃PW₁₂O₄₀) exhibits the highest catalytic activity with conversion rates reaching 83% under optimized conditions [13]. The catalyst demonstrates exceptional selectivity toward diester formation (64%) while maintaining reasonable monoester production (36.4%). The superior performance stems from its high acid strength (H₀ = -3.6) and ability to activate carbonyl groups effectively.

Silicotungstic acid (H₄SiW₁₂O₄₀) shows moderate activity with 62.2% conversion rates, favoring diester formation (76%) over monoester production (24%) [13]. The slightly lower performance compared to phosphotungstic acid reflects reduced acid strength (H₀ = -3.4) but maintains excellent selectivity characteristics.

Conventional acid catalysts including sulfuric acid and p-toluenesulfonic acid demonstrate lower conversion rates (21.5-41%) due to reduced acid strength and potential side reactions [13]. Perchloric acid emerges as an exceptional catalyst with 70% yield, attributed to its extremely high acidity (pKa = -10) and resistance to hydrolysis [15].

The catalytic activity follows the order: H₃PW₁₂O₄₀ > HClO₄ > H₄SiW₁₂O₄₀ > H₂SO₄ > HCl > PTSA, correlating directly with acid strength and structural stability [13] [15]. Heteropolyacids offer additional advantages including easy separation, reduced corrosion, and enhanced environmental compatibility compared to mineral acids.

Industrial Scale Production Considerations

Industrial scale synthesis of tripentadecanoin requires careful optimization of reaction parameters, equipment design, and process integration to achieve economic viability while maintaining product quality. Scale-up considerations encompass reactor design, heat and mass transfer, catalyst selection, and downstream processing requirements.

Reactor design for industrial tripentadecanoin production depends on the chosen synthetic methodology. Enzymatic processes typically employ packed bed or stirred tank reactors with immobilized biocatalysts, while chemical synthesis utilizes continuous stirred tank reactors or tubular reactors with efficient heat integration [17] [18].

Heat transfer considerations become critical at industrial scale due to the mildly exothermic nature of esterification reactions. Proper temperature control maintains catalyst activity while preventing thermal degradation of products. Chemical synthesis requires higher operating temperatures (150-180°C) compared to enzymatic processes (35-70°C), influencing energy requirements and equipment specifications [19] [17].

Mass transfer limitations can significantly impact reaction rates at industrial scale. Internal diffusion effects in immobilized enzyme systems require optimization of particle size, porosity, and flow rates to minimize transport resistance [20]. Chemical catalysis faces similar challenges with catalyst particle size and mixing intensity affecting overall conversion rates.

Catalyst selection for industrial applications balances activity, selectivity, stability, and cost considerations. Immobilized lipases offer advantages in terms of reusability and product separation but require higher initial investment [21] [18]. Chemical catalysts provide faster reaction rates and lower equipment costs but may require more complex separation and purification steps.

Economic analysis indicates that enzymatic processes become competitive at medium scale production (100-1000 kg/year) due to higher product quality and reduced separation costs [21]. Large scale production (>1000 kg/year) may favor chemical synthesis due to faster reaction rates and lower catalyst costs, despite higher energy requirements.

Environmental considerations increasingly influence industrial process selection. Enzymatic synthesis offers reduced environmental impact through lower energy consumption, milder reaction conditions, and biodegradable catalysts [21]. Chemical processes require careful waste management and emission control but may achieve better atom economy at large scale.

Process integration opportunities include heat recovery from reactor effluents, solvent recycling systems, and integrated separation sequences. These considerations significantly impact overall process economics and environmental footprint, particularly at industrial scale [17] [18].

Isotopically Labeled Variants for Research Applications

Isotopically labeled tripentadecanoin variants serve as essential research tools for investigating lipid metabolism, tracing metabolic pathways, and understanding physiological processes. Synthesis methodologies for these specialized compounds require modifications to standard procedures to incorporate stable isotopes while maintaining chemical integrity.

Carbon-13 labeled tripentadecanoin synthesis employs ¹³C-enriched pentadecanoic acid as the fatty acid precursor [22] [23]. The labeling pattern depends on the position of isotopic enrichment within the fatty acid chain. Uniformly labeled [¹³C₁₅] pentadecanoic acid provides maximum mass shift for analytical detection, while specific positional labeling enables detailed metabolic pathway analysis.

Synthesis protocols for isotopically labeled variants follow standard enzymatic or chemical methodologies with modifications to preserve isotopic integrity. Enzymatic synthesis using CALB or Rhizomucor miehei lipase proceeds under standard conditions without isotope discrimination, ensuring quantitative incorporation of labeled fatty acids [22] [23].

Chemical synthesis requires careful attention to reaction conditions that might promote isotope exchange. Lower reaction temperatures and shorter reaction times help preserve isotopic labeling, though these modifications may reduce overall conversion efficiency [22]. Catalyst selection focuses on systems with minimal tendency toward isotope scrambling.

Mass isotopomer distribution analysis utilizes the incorporation patterns of labeled precursors to determine metabolic flux rates and pathway contributions [22] [23]. For tripentadecanoin research, the analysis examines the distribution of M₀, M₁, M₂, and M₃ isotopomers, where subscripts indicate the number of labeled fatty acid chains incorporated into each triglyceride molecule.

Analytical considerations for isotopically labeled variants include mass spectrometric detection, chromatographic separation, and quantification protocols. Liquid chromatography-mass spectrometry provides optimal sensitivity and specificity for labeled triglyceride analysis [23]. Atmospheric pressure chemical ionization offers enhanced sensitivity for triglyceride molecular ions compared to electrospray ionization methods.

Biological applications of labeled tripentadecanoin include studies of placental fatty acid transfer, milk lipid composition analysis, and metabolic flux determination in various physiological states [22]. These research applications provide critical insights into lipid metabolism and physiological regulation that inform both basic research and clinical applications.

The synthesis of isotopically labeled variants requires specialized precursor materials and analytical capabilities, increasing production costs compared to unlabeled compounds. However, the research value of these materials justifies the additional expense for specialized applications in metabolic research and pharmaceutical development [22] [23].

[Continue to Tables Section]

Data Tables

Table 1: Enzyme Performance Comparison in Tripentadecanoin Synthesis

| Enzyme | Optimal Temperature (°C) | Optimal pH | Conversion Efficiency (%) | Reaction Time (hours) | Substrate Specificity |

|---|---|---|---|---|---|

| Rhizomucor miehei Lipase (RML) | 60 | 7.0 | 81.7 | 6.0 | High |

| Candida antarctica Lipase B (CALB) | 35 | 8.0 | 99.2 | 24.0 | Very High |

| Novozyme 435 (CALB immobilized) | 65 | 7.5 | 97.0 | 4.0 | Very High |

| Lipozyme RM IM (RML immobilized) | 60 | 7.0 | 92.2 | 6.3 | High |

| Candida rugosa Lipase | 40 | 7.5 | 46.0 | 48.0 | Moderate |

Table 2: Chemical Catalyst Comparison for Esterification

| Catalyst | Acidity (H₀) | Conversion Rate (%) | Activation Energy (kJ/mol) | Selectivity | Industrial Suitability |

|---|---|---|---|---|---|

| Phosphotungstic Acid (H₃PW₁₂O₄₀) | -3.6 | 83.0 | 124.7 | High | Excellent |

| Silicotungstic Acid (H₄SiW₁₂O₄₀) | -3.4 | 62.2 | 138.4 | High | Good |

| Sulfuric Acid (H₂SO₄) | -2.6 | 41.0 | 145.0 | Moderate | Good |

| p-Toluenesulfonic Acid (PTSA) | -2.6 | 21.5 | 150.0 | Low | Poor |

| Perchloric Acid (HClO₄) | -10.0 | 70.0 | 120.0 | Very High | Excellent |

| Hydrochloric Acid (HCl) | -1.0 | 41.0 | 148.0 | Moderate | Fair |

Table 3: Reaction Kinetics Parameters for Tripentadecanoin Synthesis

| Synthesis Method | Apparent Activation Energy (kJ/mol) | Pre-exponential Factor (L mol⁻¹ min⁻¹) | Reaction Order | Rate Constant at 60°C (min⁻¹) | Half-life at Optimal Conditions (hours) |

|---|---|---|---|---|---|

| RML-Catalyzed Esterification | 36.02 | 3.19×10¹⁵ | 1.0 | 0.082 | 2.3 |

| CALB-Catalyzed Esterification | 42.5 | 2.45×10¹² | 1.0 | 0.095 | 2.1 |

| Chemical Esterification (H₃PW₁₂O₄₀) | 124.7 | 3.19×10¹⁵ | 1.0 | 0.045 | 4.8 |

| Chemical Esterification (H₂SO₄) | 145.0 | 1.85×10¹⁷ | 1.0 | 0.028 | 7.2 |

| Immobilized CALB (ADS-17) | 38.8 | 4.21×10¹³ | 1.0 | 0.089 | 2.4 |

Table 4: Industrial Scale Production Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 0.1 | 100.0 | 10000.0 |

| Substrate Concentration (mol/L) | 0.5 | 1.2 | 2.0 |

| Enzyme Loading (% w/w) | 5.0 | 2.5 | 1.5 |

| Operating Temperature (°C) | 60.0 | 65.0 | 70.0 |

| Residence Time (hours) | 6.0 | 8.0 | 12.0 |

| Conversion Efficiency (%) | 85.0 | 82.0 | 78.0 |

| Product Purity (%) | 95.0 | 94.0 | 92.0 |

| Energy Consumption (kWh/kg) | 12.0 | 8.5 | 6.2 |

| Production Cost ($/kg) | 250.0 | 180.0 | 120.0 |

| Environmental Impact Score | 3.2 | 2.8 | 2.1 |

Detailed Research Findings

Research investigations into tripentadecanoin synthesis methodologies reveal significant advances in both enzymatic and chemical approaches. Enzymatic synthesis demonstrates superior selectivity and environmental compatibility, with Candida antarctica Lipase B achieving the highest conversion efficiencies under optimized conditions [6] [9]. The enzyme's unique structural features, including its narrow active site channel and interfacial activation properties, contribute to exceptional performance in triglyceride synthesis applications [10].

Rhizomucor miehei lipase offers complementary advantages through enhanced thermal stability and rapid reaction kinetics, particularly when immobilized on magnetic nanoparticle supports [4]. The immobilization strategy facilitates catalyst recovery and reuse while maintaining high catalytic activity across multiple reaction cycles.

Chemical synthesis methodologies provide alternative approaches with distinct advantages in terms of reaction rates and substrate scope. Heteropolyacid catalysts, particularly phosphotungstic acid, demonstrate superior performance compared to conventional mineral acids through enhanced acidity and selectivity characteristics [13]. The catalyst selection significantly influences reaction kinetics, with activation energies varying from 120-150 kJ mol⁻¹ depending on the specific acid employed.

Industrial scale considerations reveal complex trade-offs between enzymatic and chemical approaches, with optimal selection depending on production volume, economic constraints, and environmental requirements [17] [21]. Enzymatic processes become increasingly competitive at medium production scales due to higher product quality and reduced separation costs, while chemical synthesis may provide advantages at very large scales.

Isotopically labeled variants represent specialized research tools with critical importance for metabolic studies and pharmaceutical applications [22] [23]. The synthesis methodologies for these compounds require careful optimization to preserve isotopic integrity while maintaining acceptable conversion efficiencies and product quality.

Physical Description

XLogP3

LogP

Melting Point

UNII

Other CAS

30719-27-8